2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c1-5(8(13)14)12-7(10-11-9(12)15)6-3-2-4-16-6/h2-5H,1H3,(H,11,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCPVWYULUALKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=NNC1=S)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of thiocarbohydrazide with malic acid in the presence of dry pyridine . This reaction can be accelerated using microwave irradiation, which significantly reduces the reaction time compared to traditional thermal methods . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkylating agents such as epichlorohydrin, 3-chloropropanol, and propargyl bromide . These reactions can lead to the formation of different derivatives with potential applications in pharmaceuticals and other fields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid is , with a molecular weight of 255.32 g/mol. The compound features a triazole ring and a mercapto group, which contribute to its reactivity and potential as a ligand in various chemical interactions .
Medicinal Chemistry
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The incorporation of the triazole moiety enhances the stability and efficacy of such antioxidants .
2. Anti-inflammatory Effects
Studies have shown that derivatives of triazole compounds can inhibit lipoxygenase enzymes, which play a crucial role in inflammatory processes. For instance, research on related triazole compounds has demonstrated significant inhibitory activity against 15-lipoxygenase (15-LOX), suggesting that this compound may also possess similar anti-inflammatory properties .
3. Antimicrobial Activity
The compound has been evaluated for its antimicrobial effects against various pathogens. Its thienyl and triazole components contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi .
Agricultural Applications
1. Plant Growth Regulators
Research indicates that triazole derivatives can function as plant growth regulators. They may influence plant metabolism by modulating hormone levels or enhancing resistance to environmental stresses . The thienyl group may enhance the bioavailability of the compound in soil.
2. Fungicides
Due to their structural similarity to known fungicides, compounds like 2-(3-mercapto-5-thien-2-ylt)-4H-triazoles are being explored for their potential use as fungicides. Their ability to inhibit specific fungal enzymes could provide an effective means of controlling plant diseases .
Materials Science
1. Coordination Chemistry
The mercapto group in the compound allows for coordination with metal ions, making it suitable for applications in coordination chemistry. Such complexes can be used in catalysis or as precursors for novel materials with specific electronic or optical properties .
2. Sensor Development
The unique chemical structure of 2-(3-mercapto-5-thien-2-ylt)-4H-triazoles makes them promising candidates for the development of sensors. Their ability to selectively bind certain ions or molecules can be harnessed for detecting environmental pollutants or biological markers .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid involves its interaction with various molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of specific biological processes . The thiophene ring and mercapto group contribute to the compound’s ability to form strong interactions with metal ions and other biomolecules, enhancing its biological activity .
Comparison with Similar Compounds
Key Observations :
- The mercapto group in the target compound distinguishes it from amino-substituted analogues (e.g., ), offering distinct reactivity in nucleophilic substitutions or disulfide bond formation.
- Thiophene vs.
- Propanoic Acid Chain: Common to all analogues, this moiety enhances water solubility and enables salt formation for pharmaceutical formulations .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy: Mercapto-substituted triazoles exhibit characteristic S-H stretches (~2500–2600 cm⁻¹), absent in amino or methyl derivatives. Carboxylic acid C=O stretches (~1700 cm⁻¹) are consistent across analogues .
- Solubility : The thiophene moiety may reduce aqueous solubility compared to pyridinyl derivatives but improve lipid membrane permeability .
Biological Activity
2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a triazole ring and a thiol group, contributes to its diverse biological properties.
- Molecular Formula : C9H9N3O2S2
- Molecular Weight : 255.32 g/mol
- CAS Number : 854137-71-6
This compound is characterized by its thiophene and triazole moieties, which are known to enhance biological interactions through various mechanisms.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. The presence of the thiol group allows it to scavenge free radicals effectively, reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage and may have implications for diseases associated with oxidative stress.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents. For instance, in vitro tests demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria, indicating a broad-spectrum activity.
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Antioxidant Activity Study :
- Antimicrobial Efficacy :
- Anti-inflammatory Mechanism :
Summary Table of Biological Activities
Q & A
Q. Q: What are the standard synthetic protocols for preparing 2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid and related triazole derivatives?
A: The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, 1,2,4-triazole derivatives are often prepared by reacting 5-substituted-4H-1,2,4-triazole-3-thiones with halogenated carboxylic acids (e.g., monochloroacetic acid) in an alkaline medium. Equimolar ratios of reactants and reflux conditions in ethanol or water are typical. Structural confirmation relies on elemental analysis, IR (to identify thiol or carboxyl groups), and NMR spectroscopy (to resolve thiophene and triazole ring protons) .
Advanced Synthesis: Reaction Optimization
Q. Q: How can microwave-assisted synthesis improve the yield and purity of triazole-thioether derivatives like this compound?
A: Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For triazole-thioether derivatives, microwave conditions (e.g., 100–150°C, 10–30 min) reduce side reactions and improve regioselectivity compared to conventional reflux (4–24 hours). Solvent choice (e.g., ethanol or DMF) and catalyst use (e.g., K₂CO₃) further optimize yields. Post-synthesis purification via recrystallization (ethanol or methanol) ensures high purity .
Basic Structural Analysis
Q. Q: Which spectroscopic and chromatographic methods are essential for confirming the structure of this compound?
A: Key techniques include:
- 1H/13C NMR : Assigns protons and carbons in the thiophene (δ 6.8–7.5 ppm), triazole (δ 8.1–8.9 ppm), and propanoic acid (δ 2.5–3.5 ppm) moieties.
- IR Spectroscopy : Identifies S–H (2550–2600 cm⁻¹), C=O (1680–1720 cm⁻¹), and C–N (1350–1450 cm⁻¹) bonds.
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S content).
- HPLC/GC : Assesses purity (>95% typical for research-grade samples) .
Advanced Structural Analysis: Crystallography
Q. Q: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereochemistry or tautomeric forms?
A: SC-XRD with programs like SHELXL refines bond lengths, angles, and torsion angles to distinguish between tautomers (e.g., 1,2,4-triazole vs. 1,3,4-triazole). For example, the mercapto group’s position can be confirmed via S–C bond distances (~1.8 Å). High-resolution data (≤0.8 Å) and twinning corrections (via SHELXD ) improve accuracy. ORTEP diagrams visualize 3D packing and hydrogen-bonding networks .
Data Contradictions: Handling Discrepancies
Q. Q: How should researchers address conflicting data between elemental analysis and spectroscopic results?
A: Discrepancies may arise from impurities (e.g., unreacted precursors) or tautomerism. Mitigation strategies:
- Repeat Analyses : Ensure consistent sample preparation (e.g., drying under vacuum).
- Complementary Techniques : Use mass spectrometry (HRMS) to confirm molecular ions.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA).
- Chromatography : Employ gradient HPLC to isolate pure fractions .
Computational Modeling
Q. Q: What computational methods predict the compound’s reactivity or interaction with biological targets?
A:
- DFT Calculations : Optimize geometry (B3LYP/6-311+G**) and calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase) via thiophene and triazole interactions.
- MD Simulations : Assess stability in aqueous or lipid environments (NAMD/GROMACS) .
Salt Formation and Pharmacological Potential
Q. Q: How are salts of this compound synthesized, and how do they influence solubility or bioactivity?
A: Salts are formed by reacting the carboxylic acid group with organic bases (e.g., morpholine) in ethanol. For example:
Dissolve the acid in ethanol.
Add base (1:1 molar ratio) at 60–80°C.
Recrystallize the salt (e.g., morpholinium derivatives).
Salts often enhance water solubility (critical for in vitro assays) and modulate logP values, affecting membrane permeability. Preliminary bioassays (e.g., antimicrobial or anti-inflammatory screens) guide further optimization .
Solubility Challenges
Q. Q: What strategies improve the aqueous solubility of this hydrophobic triazole derivative?
A:
- Co-solvents : Use DMSO or PEG-400 in vitro.
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) for better absorption.
- Nanoparticle Formulation : Encapsulate in PLGA or liposomes.
- pH Adjustment : Ionize the carboxyl group (pH > pKa ~4.5) .
Advanced Pharmacological Profiling
Q. Q: What in vitro assays are recommended to evaluate this compound’s bioactivity?
A: Prioritize assays based on structural analogs:
- Antioxidant Activity : DPPH/ABTS radical scavenging.
- Enzyme Inhibition : COX-2, α-glucosidase, or acetylcholinesterase assays.
- Cytotoxicity : MTT/WST-1 on cancer cell lines (e.g., HeLa or MCF-7).
- Antimicrobial Screening : Broth microdilution (MIC determination) .
Stability and Degradation
Q. Q: How can researchers assess the compound’s stability under varying pH and temperature conditions?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
